molecular formula C14H23N3O3 B14941747 Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B14941747
M. Wt: 281.35 g/mol
InChI Key: KUSIFNWESKZQKJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the carbamoyl and ester functional groups, which enhance its reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to simpler pyrrole derivatives .

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-6-20-14(19)12-9(2)11(10(3)16-12)13(18)15-7-8-17(4)5/h16H,6-8H2,1-5H3,(H,15,18)

InChI Key

KUSIFNWESKZQKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCN(C)C)C

Origin of Product

United States

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